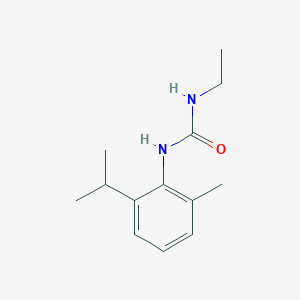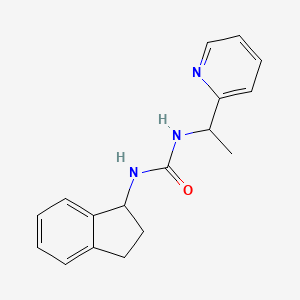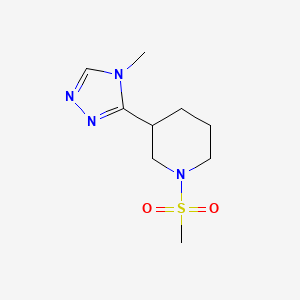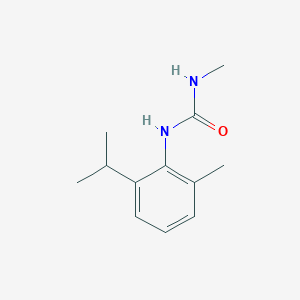
1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea, also known as EPM-01, is a synthetic compound that has been developed for its potential use as a drug. It belongs to the class of compounds known as ureas, which have a wide range of biological activities. EPM-01 has been shown to have promising activity against several types of cancer, and it is currently being investigated as a potential anticancer agent.
作用機序
The mechanism of action of 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to inhibit the activity of the PI3K/AKT/mTOR pathway, which is a key regulator of cell growth and survival. It has also been shown to inhibit the activity of the STAT3 pathway, which is involved in the immune response and inflammation.
Biochemical and physiological effects:
1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of the immune response. It has also been shown to have low toxicity in normal cells, which is an important consideration for any potential drug.
実験室実験の利点と制限
The advantages of using 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea in lab experiments include its potent antitumor activity, its relatively low toxicity in normal cells, and its well-defined mechanism of action. However, there are also some limitations to its use, including the need for further optimization of its synthesis and formulation, and the need for more extensive preclinical testing before it can be considered for clinical trials.
将来の方向性
There are several future directions for research on 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea, including the optimization of its synthesis and formulation, the evaluation of its efficacy in animal models of cancer, and the identification of potential biomarkers for patient selection. Other potential directions for research include the investigation of its activity against other types of cancer, the evaluation of its combination with other anticancer agents, and the development of more targeted delivery systems for improved efficacy and reduced toxicity. Overall, 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea shows great promise as a potential anticancer agent, and further research is needed to fully explore its potential.
合成法
The synthesis of 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea involves several steps, starting with the reaction of 2-methyl-6-propan-2-ylphenol with ethyl isocyanate to form the intermediate 1-ethyl-3-(2-methyl-6-propan-2-ylphenyl)urethane. This intermediate is then reacted with hydroxylamine hydrochloride to form the final product, 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea. The synthesis of 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been optimized to produce high yields and purity, and it is a relatively straightforward process.
科学的研究の応用
1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been the subject of extensive research in recent years, with a focus on its potential use as an anticancer agent. Several studies have shown that 1-Ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has potent antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
特性
IUPAC Name |
1-ethyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-14-13(16)15-12-10(4)7-6-8-11(12)9(2)3/h6-9H,5H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPOHOJWTJXIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=CC=C1C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)

![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)
![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)

![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)

![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)
![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)